

# IMP-1088: A Technical Guide to a Host-Targeting Antiviral Compound

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## Compound of Interest

Compound Name: **IMP-1088**

Cat. No.: **B608084**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of **IMP-1088**, a potent, first-in-class dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2). By targeting host cell machinery, **IMP-1088** represents a promising strategy for the development of broad-spectrum antiviral therapeutics with a potentially high barrier to resistance.

## Introduction

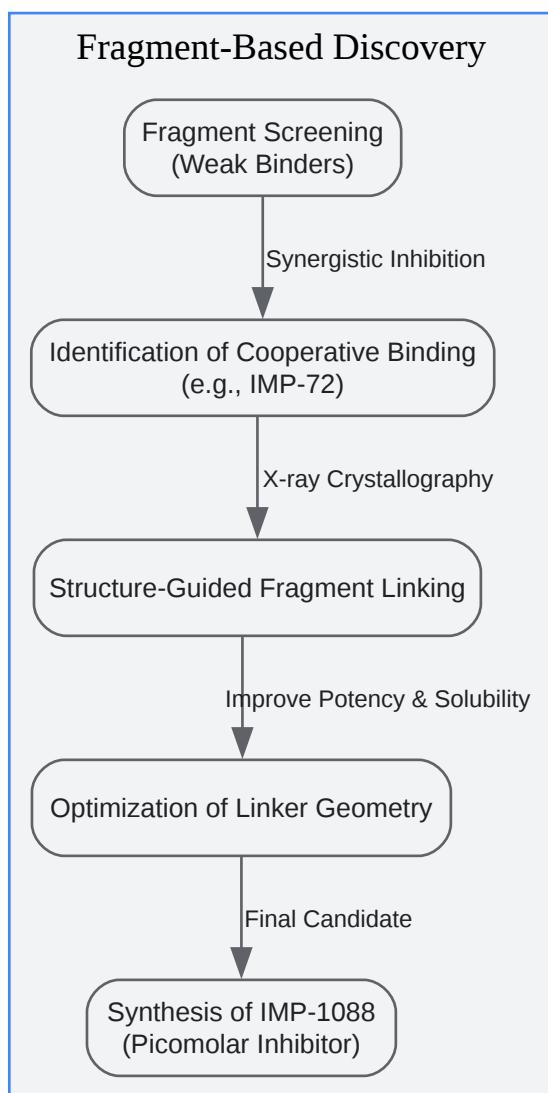
**IMP-1088** is a small molecule inhibitor that prevents the production of infectious virus particles by blocking the myristylation of viral proteins essential for capsid assembly.<sup>[1]</sup> This host-centric approach circumvents the challenge of viral diversity and the rapid emergence of resistance often seen with direct-acting antiviral agents.<sup>[2]</sup> Initially developed as a probe to study N-myristylation in parasitic diseases, its potent activity against human NMTs has led to its exploration as a broad-spectrum antiviral. This document details the scientific journey of **IMP-1088**, from its rational design to its demonstrated efficacy against a range of viruses in preclinical studies.

## Discovery and Optimization

The discovery of **IMP-1088** was a result of a sophisticated fragment-based drug discovery campaign. The process began with the identification of weakly binding fragments that showed

cooperative binding to the NMT enzyme. Through structure-guided fragment linking and subsequent optimization of the linker geometry, a significant increase in potency was achieved.

The initial hit compound, IMP-72, was optimized through several iterations, including the creation of analogues like IMP-994 and the fragment-linked compound IMP-917. This rational design process, guided by X-ray crystallography, ultimately led to the synthesis of **IMP-1088**, a picomolar inhibitor of both human NMT isoforms.[3]



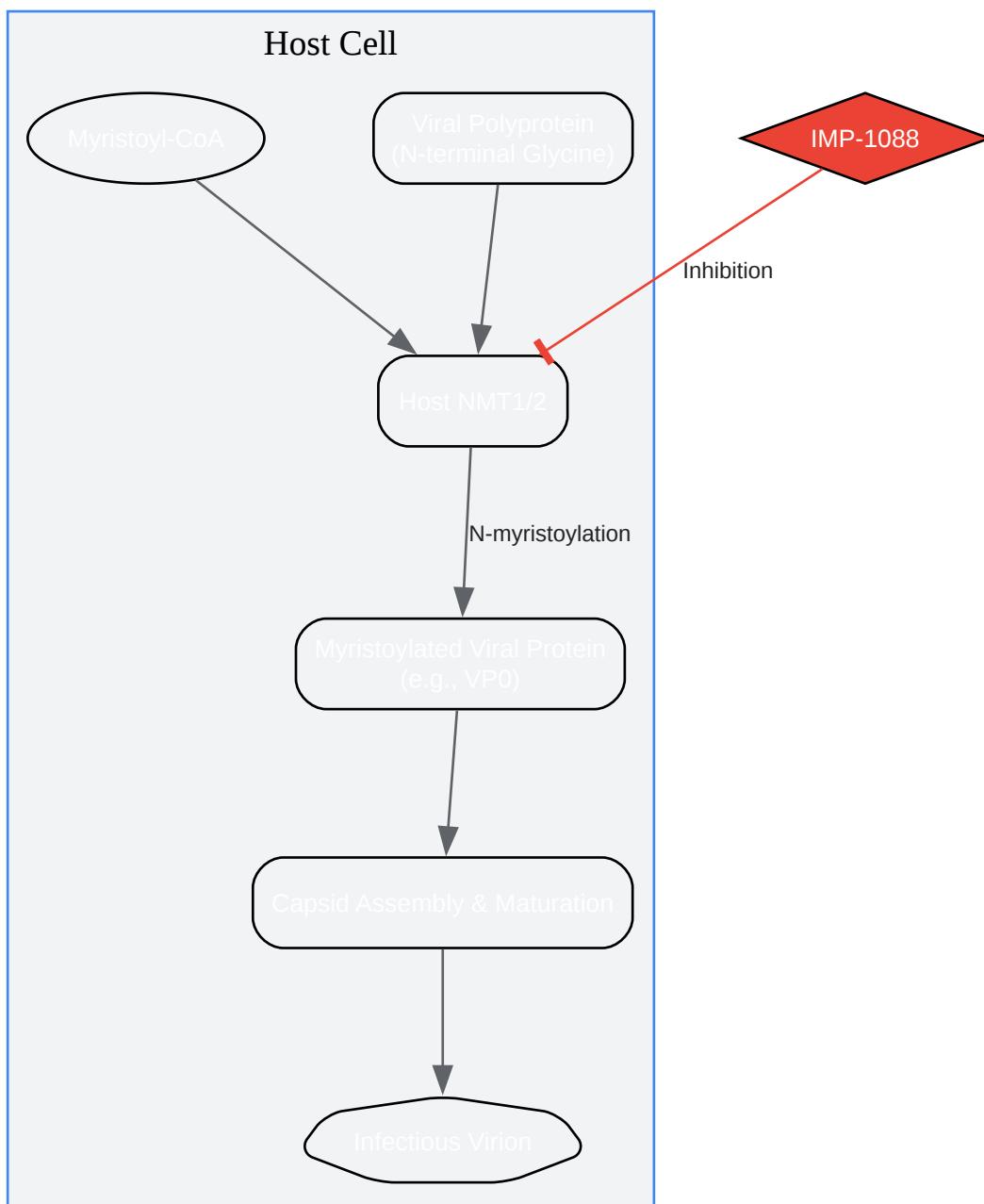
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**Figure 1:** Fragment-based discovery workflow of **IMP-1088**.

## Mechanism of Action

**IMP-1088** exerts its antiviral effect by inhibiting the host's N-myristoyltransferases (NMT1 and NMT2). N-myristylation is a crucial co- and post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. Many viruses hijack the host's NMT enzymes to myristoylate their own proteins, a step that is essential for viral capsid formation, assembly, and subsequent infectivity.[\[1\]](#)

By binding to the protein substrate pocket of NMT, **IMP-1088** blocks the myristylation of key viral proteins, such as the capsid precursor protein VP0 in rhinoviruses and the L1 protein in vaccinia virus.[\[3\]](#)[\[4\]](#) This inhibition prevents the proper assembly of the viral capsid, leading to the production of non-infectious virions.[\[4\]](#) This mechanism has been demonstrated to be effective against a variety of viruses, including rhinoviruses, poliovirus, foot-and-mouth disease virus, and poxviruses.[\[1\]](#)[\[3\]](#)

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**Figure 2:** Signaling pathway of **IMP-1088**'s antiviral mechanism.

## Quantitative Data

**IMP-1088** has demonstrated exceptional potency against human NMT enzymes and potent antiviral activity in various cellular assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Enzymatic and Cellular Potency of **IMP-1088**

Parameter	Target/Assay	Value	Reference
IC50	Human NMT1 (HsNMT1)	<1 nM	[5]
IC50	Human NMT2 (HsNMT2)	<1 nM	[5]
Kd	Human NMT1 (HsNMT1)	<210 pM	[5]
IC50	Rhinovirus-induced Cytopathic Effect (CPE)	17 nM	[5]
IC50	Single-cycle Rhinovirus Production	5.8 nM	[3]
EC50	Vaccinia Virus (VACV) Infection	0.1 $\mu$ M	[4]

Table 2: Antiviral Spectrum of **IMP-1088**

Virus Family	Virus	Key Myristoylated Protein	Reference
Picornaviridae	Rhinovirus (multiple serotypes)	VP0	[3]
Picornaviridae	Poliovirus	VP0	[3]
Picornaviridae	Foot-and-Mouth Disease Virus	VP0	[3]
Poxviridae	Vaccinia Virus (VACV)	L1, A16, G9	[2][4]
Arenaviridae	Lassa Virus, Junin Virus	Z matrix protein, GP1 signal peptide	[1]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of **IMP-1088**.

### Quantitative Chemical Proteomics for N-Myristoylation

This protocol allows for the identification and quantification of N-myristoylated proteins in host cells and viruses.

- Metabolic Labeling:
  - Culture cells (e.g., HeLa) to the desired confluence.
  - Infect cells with the virus of interest (e.g., Rhinovirus RV-A16 at a multiplicity of infection (MOI) of 20) for a specified period (e.g., 6 hours).
  - During infection, supplement the culture medium with an alkyne-tagged myristic acid analog, such as YnMyr.
  - In parallel, treat a set of infected cells with **IMP-1088** (e.g., 50 nM) and a control set with DMSO.
- Cell Lysis and Protein Quantification:
  - Harvest and lyse the cells.
  - Determine the total protein concentration of the lysates using a BCA assay.
- Click Chemistry and Enrichment:
  - To 300 µg of total protein lysate, add copper-catalyzed azide-alkyne cycloaddition (CuAAC) ligation reagents, including an azide-biotin capture reagent.
  - Incubate for 1 hour at room temperature to ligate the biotin tag to the YnMyr-labeled proteins.
  - Precipitate the proteins and wash the pellet with cold methanol.

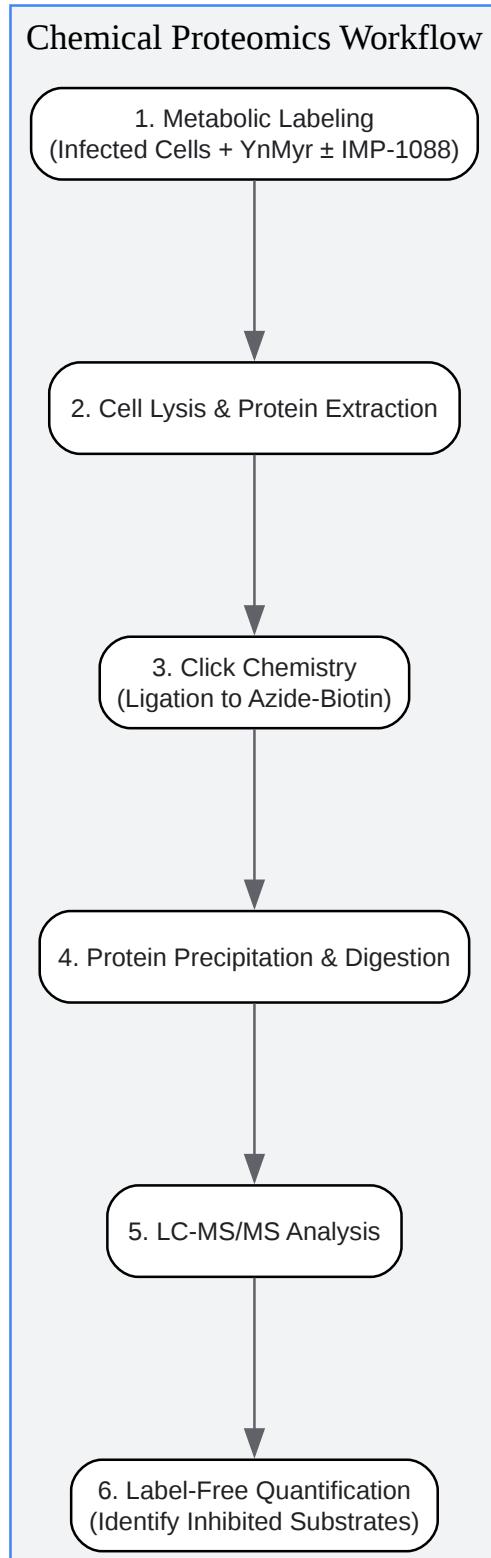
- Mass Spectrometry Analysis:
  - Resuspend the protein pellet and proceed with standard proteomics sample preparation (e.g., trypsin digestion).
  - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Perform label-free quantification (LFQ) to compare the abundance of identified proteins between the **IMP-1088**-treated and control samples to identify proteins whose myristylation is inhibited.<sup>[2]</sup>

## Viral Replication and Titer Assays

These assays are used to determine the effect of **IMP-1088** on the production of infectious virus particles.

- Single-Cycle Replication Assay:
  - Seed host cells (e.g., HeLa) in multi-well plates.
  - Infect the cells with the virus at a high MOI (e.g., 20) to ensure a single synchronous round of infection.
  - Add serial dilutions of **IMP-1088** or DMSO (vehicle control) to the wells.
  - Incubate for a period equivalent to one viral replication cycle (e.g., 6-7 hours for rhinovirus).
  - Harvest the cells and subject them to freeze-thaw cycles to release the virus particles.
- Endpoint Titration (TCID50 Assay):
  - Serially dilute the viral lysates from the single-cycle replication assay.
  - Add the dilutions to fresh host cells in a 96-well plate.
  - Incubate for several days and then assess the cytopathic effect (CPE) in each well.

- Calculate the 50% tissue culture infectious dose (TCID50) per ml to determine the viral titer.
- Plot the viral titers against the **IMP-1088** concentration to determine the IC50 value.[3]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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